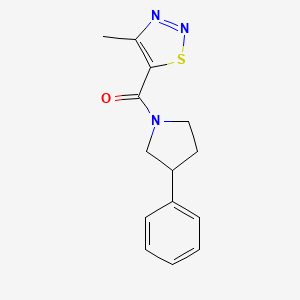
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-phenylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-phenylpyrrolidin-1-yl)methanone, also known as MPTM, is a novel compound that has been studied for its potential applications in the field of medicinal chemistry. MPTM is a small molecule that has a unique chemical structure, which makes it a promising candidate for various biological applications.
Scientific Research Applications
Synthesis and Spectral Characterization
One study focused on the synthesis and spectral characterization of novel compounds, including thiadiazole derivatives, using density functional theory calculations and molecular docking studies. These compounds were investigated for their antibacterial activity, highlighting their potential in developing new therapeutic agents (Shahana & Yardily, 2020).
Anticonvulsant Activity
Thiadiazole derivatives have also been synthesized for their potential anticonvulsant activity. The study established a pharmacophoric model indicating that specific binding sites are crucial for this activity, which provides insights into designing effective anticonvulsant drugs (Rajak et al., 2009).
Molecular Aggregation Studies
Another area of interest is the study of molecular aggregation in organic solvent solutions, specifically focusing on the fluorescence emission spectra and circular dichroism (CD) spectra of thiadiazole derivatives. This research aids in understanding the effects of substituent groups on molecule aggregation interactions (Matwijczuk et al., 2016).
Antitumor Activity
The antitumor activity of thiadiazole derivatives has also been examined. New compounds were synthesized and tested for their inhibitory effects on various cancer cell lines, demonstrating the potential of thiadiazole derivatives in cancer treatment (Bhole & Bhusari, 2011).
Fluorescent Chemosensors
Furthermore, thiadiazole-based Schiff base receptors have been developed for the selective and sensitive detection of Al3+ ions. These chemosensors exhibit quick responses and excellent selectivity, underscoring the versatility of thiadiazole derivatives in chemical sensing applications (Manna et al., 2020).
properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(3-phenylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-10-13(19-16-15-10)14(18)17-8-7-12(9-17)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQQZZJCMPSGBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,2,3-thiadiazol-5-yl)(3-phenylpyrrolidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-chlorophenyl)sulfonylamino]acetamide](/img/structure/B2604615.png)
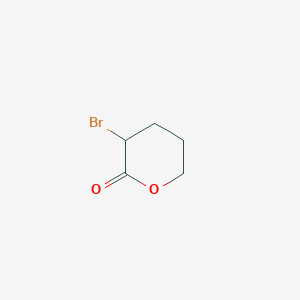
![1-[2-(1H-indol-3-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2604619.png)
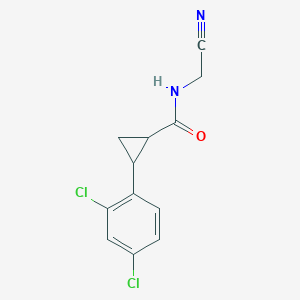
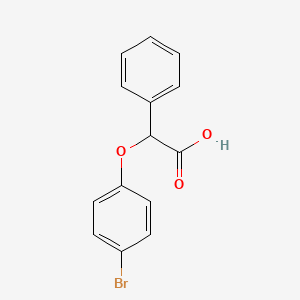
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604622.png)
![2-[1-(6-Cyclobutylpyrimidin-4-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2604624.png)
![3-(4-Methylphenyl)-6-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2604625.png)
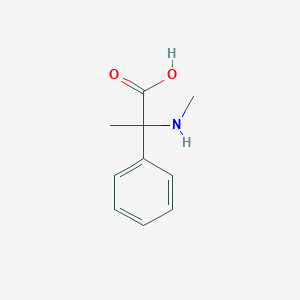
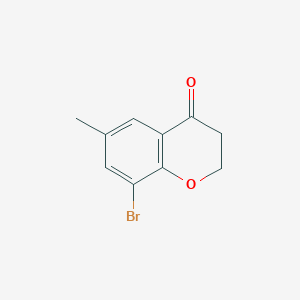
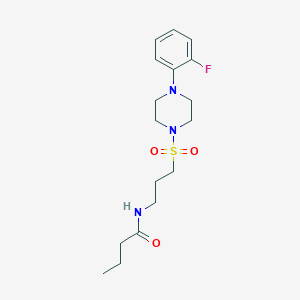
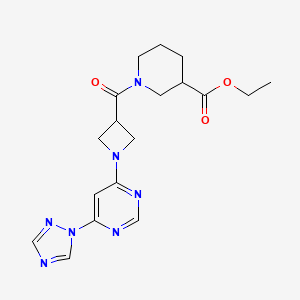

![1-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2604637.png)